(S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide is a complex organic compound that has garnered attention in pharmaceutical research. This compound is structurally related to various therapeutic agents, particularly in the context of treating overactive bladder conditions. Its unique chemical structure allows it to interact with biological systems in specific ways, making it a subject of interest for drug development.
This compound is often studied within the framework of medicinal chemistry and organic synthesis. It is derived from a series of reactions involving thiazole derivatives and phenethylamine structures, highlighting its relevance in synthetic organic chemistry and pharmacology.
The compound falls under the category of thiazole derivatives and acetamides, which are known for their biological activity. Specifically, it is classified as a potential pharmaceutical agent due to its structural features that may influence its pharmacokinetic properties.
The synthesis of (S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide involves several key steps:
A patent describes a multi-step synthesis process that includes:
The primary reactions involving this compound include:
The synthesis pathway involves careful control of reaction conditions to minimize side reactions and ensure high yields of the desired product. Techniques such as TLC and NMR spectroscopy are employed to monitor reaction progress and product purity .
The mechanism by which (S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide exerts its effects involves:
Studies indicate that compounds similar to this one exhibit significant efficacy in preclinical models for treating overactive bladder conditions, supporting their potential clinical utility .
The compound typically appears as a yellow solid powder. It is soluble in various organic solvents but may have limited solubility in water.
Key chemical properties include:
Relevant data from studies indicate that modifications to the structure can significantly affect both solubility and biological activity .
(S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide has potential applications in:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, showcasing how detailed molecular design can lead to significant therapeutic advancements .
The compound (S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide has the molecular formula C₂₁H₂₄N₄O₂S, indicating 21 carbon, 24 hydrogen, 4 nitrogen, 2 oxygen, and 1 sulfur atom [1] [3]. Its core structure comprises three key moieties:
The stereogenic center at the C2 position of the phenethyl side chain confers enantiomerism. The S-configuration is explicitly designated in the compound’s name, distinguishing it from its pharmacologically active R-enantiomer (mirabegron) [3] [8]. X-ray crystallography of the R-antipode confirms that the absolute configuration determines spatial orientation of the hydroxy and amino groups, influencing intermolecular hydrogen bonding [5] [10].
Table 1: Comparative Stereochemical Descriptors
Property | S-Enantiomer | R-Enantiomer (Mirabegron) |
---|---|---|
CAS Registry Number | 1796931-48-0 [3] [4] | 223673-61-8 [2] [8] |
Chiral Center | C2 of phenethylamine chain | C2 of phenethylamine chain |
Stereochemical Impact | Altered receptor binding affinity | Beta-3 adrenergic agonist activity |
Canonical SMILES | NC1=NC(CC(=O)NC2=CC=C(CCNCC@@HC3=CC=CC=C3)C=C2)=CS1 | NC1=NC(CC(=O)NC2=CC=C(CCNCC@HC3=CC=CC=C3)C=C2)=CS1 [1] [8] |
The systematic IUPAC name is:(S)-2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)phenyl)acetamide [1] [3].
This name is constructed hierarchically:
Classification highlights:
The monoisotopic mass (exact mass of the most abundant isotope) is 396.16199719 g/mol, calculated as the sum of precise atomic masses of C₂₁H₂₄N₄O₂S [8]. Key physicochemical properties include:
Table 2: Physicochemical Property Summary
Property | Value | Significance |
---|---|---|
Monoisotopic Mass | 396.16199719 g/mol [8] | High-resolution MS reference |
Molecular Weight | 396.51 g/mol [1] [8] | Stoichiometric calculations |
XLogP3 | 2.1 [8] | Predicts lipid solubility & absorption |
Hydrogen Bond Donors | 4 [8] | Impacts solubility & protein binding |
Hydrogen Bond Acceptors | 6 [8] | Influences dissolution & crystal packing |
Topological Polar Surface Area | 129 Ų [8] | Indicator of cell permeability |
While detailed single-crystal X-ray diffraction (SCXRD) data for the S-enantiomer remains unreported, its crystallization behavior can be inferred from studies of the R-enantiomer (mirabegron) and analogous structures:
Table 3: Crystallization Parameters for S-Enantiomer Processing
Parameter | Conditions | Functional Role |
---|---|---|
Solvent System | Methanol:Isopropanol (1:4 v/v) [10] | Dissolution & polymorph control |
Antioxidant | Butylated hydroxyanisole (BHA) [10] | Prevents oxidative degradation |
Crystallization Temp | 60–75°C dissolution; 0–5°C crystallization [10] | Controls supersaturation & nucleation |
Particle Engineering | Jet milling [10] | Optimizes bulk density & flowability |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8